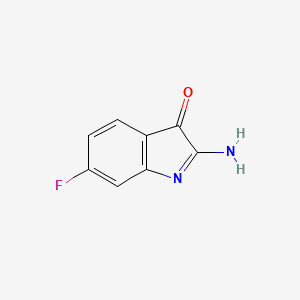

2-Amino-6-fluoro-3H-indol-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

2-amino-6-fluoroindol-3-one |

InChI |

InChI=1S/C8H5FN2O/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H,(H2,10,11,12) |

InChI Key |

VIYHOQNJBMGFIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(C2=O)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Amino 6 Fluoro 3h Indol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and proton frameworks. For 2-Amino-6-fluoro-3H-indol-3-one, a multi-faceted NMR approach including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques is required for a complete assignment.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound is predicted to display signals corresponding to the aromatic protons and the amine protons. The aromatic region would feature three distinct signals for the protons on the benzene (B151609) ring, designated H-4, H-5, and H-7.

H-7: This proton is adjacent to the nitrogen atom of the indole (B1671886) ring and would likely appear as a doublet of doublets due to coupling with H-5 (four-bond, ⁴J) and the fluorine atom at C-6 (four-bond, ⁴JHF).

H-5: This proton is situated between the fluorine-bearing carbon (C-6) and the CH group (C-4). It is expected to be a triplet or a doublet of doublets, coupling to both the adjacent H-4 (three-bond, ³JHH) and the fluorine atom (three-bond, ³JHF).

H-4: This proton is ortho to the carbonyl group and would likely appear as a doublet, coupling with H-5 (three-bond, ³JHH).

The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. Its chemical shift can be variable due to factors like solvent, concentration, and temperature, which influence hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet of doublets | ³JHH, ⁴JHF |

| H-5 | 6.8 - 7.2 | Doublet of doublets | ³JHH, ³JHF |

| H-7 | 7.5 - 8.0 | Doublet of doublets | ⁴JHH, ⁴JHF |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected, corresponding to the carbons of the bicyclic indole core. The chemical shifts are influenced by the attached functional groups. oregonstate.edupdx.edu

C-3 (Carbonyl Carbon): The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing in the 180-190 ppm range.

C-2 (Imine Carbon): The C=N carbon will also be significantly downfield, predicted to be in the 160-170 ppm range.

C-6 (Fluorine-bearing Carbon): This carbon will show a large one-bond coupling constant (¹JCF) and its chemical shift will be directly influenced by the high electronegativity of fluorine.

Aromatic Carbons (C-4, C-5, C-7, C-3a, C-7a): These carbons will appear in the typical aromatic region (110-150 ppm). Their precise shifts and the magnitude of their coupling to fluorine (²JCF, ³JCF) help in their assignment. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2 | 160 - 170 | No |

| C-3 | 180 - 190 | No |

| C-3a | 120 - 130 | Yes (³JCF) |

| C-4 | 115 - 125 | Yes (³JCF) |

| C-5 | 110 - 120 | Yes (²JCF) |

| C-6 | 155 - 165 | Yes (¹JCF) |

| C-7 | 100 - 110 | Yes (²JCF) |

| C-7a | 145 - 155 | Yes (⁴JCF) |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The multiplicity of this signal will be a doublet of doublets (or a triplet if the coupling constants are similar), arising from coupling to the two ortho protons, H-5 (³JHF) and H-7 (³JHF). scholaris.canih.gov This provides direct evidence of the fluorine's position on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling |

| C6-F | -110 to -125 | Doublet of doublets | ³JHF (to H-5), ³JHF (to H-7) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. youtube.com For this compound, a key correlation would be observed between the adjacent aromatic protons H-4 and H-5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). youtube.com It would show cross-peaks connecting C-4 to H-4, C-5 to H-5, and C-7 to H-7, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Key expected HMBC correlations would include:

H-4 correlating to the carbonyl carbon C-3 and the bridgehead carbon C-7a.

H-7 correlating to the bridgehead carbon C-3a and C-5.

The amine protons (-NH₂) correlating to the imine carbon C-2 and the bridgehead carbon C-3a.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: The primary amine (-NH₂) group will typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the range of 1700-1725 cm⁻¹. The exact position is influenced by conjugation within the ring system.

C=N Stretching: The imine double bond will give rise to an absorption in the 1640-1690 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the carbon-fluorine bond is expected in the 1000-1250 cm⁻¹ range.

Table 4: Predicted FT-IR Data for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Ketone (C=O) | Stretch | 1700 - 1725 | Strong |

| Imine (C=N) | Stretch | 1640 - 1690 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1250 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, it would provide a detailed fingerprint of the molecule's covalent bonds and structural arrangement. The spectrum would exhibit characteristic peaks corresponding to specific functional groups present in the molecule.

Expected Vibrational Modes for this compound:

C=O Stretching: A strong Raman band would be expected for the ketone (C=O) group in the five-membered ring, typically appearing in the 1650-1750 cm⁻¹ region.

N-H Bending and Stretching: The primary amine (-NH₂) group would produce characteristic stretching vibrations (typically 3300-3500 cm⁻¹) and bending (scissoring) vibrations around 1600 cm⁻¹.

C=C Aromatic Stretching: The benzene ring portion of the indole structure would show multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A distinct band corresponding to the carbon-fluorine bond stretch would be visible, usually in the 1000-1400 cm⁻¹ range, providing clear evidence of the fluorine substitution.

Ring Vibrations: The entire indole ring system would have unique breathing and deformation modes, contributing to a complex and specific fingerprint region below 1500 cm⁻¹.

Without experimental data, a specific data table of Raman shifts cannot be generated.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the chemical formula is C₈H₅FN₂O. guidechem.com HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion.

Table 1: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅FN₂O | guidechem.com |

| Monoisotopic Mass | 164.0386 u | guidechem.com |

| Molecular Weight | 164.14 g/mol | guidechem.com |

This table presents calculated values based on the known molecular formula. Experimental HRMS would aim to measure a value extremely close to the calculated monoisotopic mass.

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which then breaks down into smaller, charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. While specific experimental data is unavailable, likely fragmentation pathways can be predicted based on the functional groups present.

The structure of this compound contains a ketone, an amine, and a fluorinated aromatic ring, which would direct the fragmentation.

Predicted Fragmentation Pathways:

Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 u). This would result in a fragment ion with an m/z of 136.

Loss of HCN: The presence of the amine and adjacent carbons could lead to the elimination of a neutral hydrogen cyanide (HCN) molecule (27 u).

Retro-Diels-Alder type reactions: The heterocyclic ring could undergo cleavage, leading to more complex fragmentation patterns.

A definitive fragmentation table cannot be constructed without experimental mass spectrum data.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The indole ring system is a strong chromophore (light-absorbing group).

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands related to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl (C=O) group. The presence of the amino group (an auxochrome) would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. Indole moieties typically show strong absorbance peaks in the near-UV range. researchgate.net

Without experimental data, a table of specific absorption maxima (λ_max) cannot be provided.

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Many indole derivatives are known to be fluorescent. The technique provides information about the electronic structure and environment of the molecule.

An investigation would involve measuring the emission spectrum of this compound after exciting it at one of its absorption maxima (determined by UV-Vis spectroscopy). The resulting spectrum would show the intensity of emitted light versus wavelength, with the peak of the emission spectrum (the Stokes shift) being at a lower energy (longer wavelength) than the excitation wavelength. The fluorescence properties, such as quantum yield and lifetime, would be sensitive to solvent polarity and pH. The fluorescence emission of indole-like structures is a known characteristic. researchgate.net

A data table of fluorescence properties requires experimental measurement and is not available in the searched literature.

X-ray Crystallography for Solid-State Structural Analysis

A thorough search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structural analysis of this compound. Consequently, detailed research findings, including crystallographic parameters and interactive data tables, could not be generated for this specific compound.

While crystallographic studies have been conducted on derivatives and related structures containing the fluoroindole moiety, the specific crystal structure of this compound does not appear to be publicly available at this time. The determination of a crystal structure through X-ray crystallography would provide invaluable insights into the molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical and physical properties.

Further research and publication in this specific area would be necessary to provide the detailed solid-state structural analysis requested.

Computational and Theoretical Investigations of 2 Amino 6 Fluoro 3h Indol 3 One

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of computational chemistry, offering a powerful lens to examine the intricacies of molecular systems. For indolone derivatives, these methods elucidate electronic structure and reactivity, which are fundamental to their chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of organic molecules, including indolone derivatives. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework. Studies on related indole (B1671886) and indolone structures often employ DFT to calculate a variety of properties. For instance, DFT calculations are used to determine electronic properties, global reactivity indices, electronic charges, and vibrational frequencies. researchgate.net The choice of functional and basis set, such as B3LYP/6-311G**, is critical for obtaining results that correlate well with experimental data. researchgate.net These calculations can accurately predict parameters like chemical shifts, which are comparable to experimental NMR data. researchgate.net

Ab Initio Methods in Indolone Studies

Ab initio methods, which are based on first principles without the use of empirical parameters, also play a significant role in the study of indolone derivatives. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods provide a rigorous quantum mechanical description. In comparative studies with DFT, ab initio calculations have been used to investigate the electronic properties and reactivity of indole-containing compounds. researchgate.net These studies help in validating the results obtained from DFT and provide a deeper understanding of the electronic structure.

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is essential as it dictates its physical and chemical properties. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in a molecule.

Electronic Properties and Reactivity Indices

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide valuable tools to analyze these properties.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. taylorandfrancis.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. researchgate.net For various organic molecules, including indole derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals and predict their reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -5.08 |

| LUMO | -0.88 |

| Energy Gap (ΔE) | 4.20 |

Note: The values in this table are illustrative and based on representative data for similar heterocyclic compounds. researchgate.net Actual values for 2-Amino-6-fluoro-3H-indol-3-one would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites within a molecule. researchgate.netscienceopen.com The MEP map displays the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netscienceopen.com The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. researchgate.netscienceopen.com For molecules containing heteroatoms like oxygen and nitrogen, the MEP map can pinpoint the areas of high electron density, which are often the sites of interaction with other molecules or receptors. researchgate.netresearchgate.net In the context of this compound, an MEP map would reveal the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.

Global Reactivity Descriptors (Hardness, Softness, Electronegativity)

Global reactivity descriptors are crucial in predicting the chemical behavior of a molecule. These descriptors, including hardness, softness, and electronegativity, are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Studies on similar heterocyclic compounds have utilized Density Functional Theory (DFT) to calculate these properties. For instance, the analysis of coumarin-based pyrano-chromene derivatives showed that a smaller HOMO-LUMO energy gap corresponds to lower hardness and higher softness, indicating greater reactivity. nih.gov This principle is broadly applicable in evaluating the reactivity of novel compounds.

| Descriptor | Definition | Significance |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | S = 1 / η | Reciprocal of hardness, indicating the capacity to accept electrons. |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

This table is based on general principles of computational chemistry and is intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net This analysis provides insight into the stability of the molecule arising from these interactions.

In related heterocyclic systems, NBO analysis has been used to confirm the stability contributions from hyperconjugative interactions and charge delocalization. researchgate.net For this compound, NBO analysis would likely reveal significant interactions involving the lone pairs of the nitrogen and oxygen atoms and the π-system of the indole ring. These interactions are crucial in determining the molecule's geometry and reactivity. The study of quinolone carboxylic acid derivatives, for example, has shown that intramolecular hydrogen bonds are significantly influenced by the molecular environment. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties and corroborating experimental findings.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are typically performed using DFT methods, such as B3LYP, with various basis sets. researchgate.net The calculated vibrational frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. For similar molecules, such as 2-amino-6-fluorobenzothiazole, computational studies have successfully assigned vibrational modes, including the characteristic stretching and bending frequencies of functional groups like amino and fluoro substituents. researchgate.net

Theoretical UV-Vis and Time-Dependent DFT (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net This approach provides information about excitation energies, oscillator strengths, and the nature of electronic transitions. For compounds with similar chromophoric systems, TD-DFT calculations have been shown to accurately predict the absorption maxima observed experimentally. researchgate.netresearchgate.net The electronic properties, including HOMO and LUMO energies, are also determined through these calculations, offering insights into the electronic transitions. researchgate.net

¹H and ¹³C NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. researchgate.netcore.ac.uk Calculations are typically performed using DFT, and the results are referenced to a standard, such as tetramethylsilane (B1202638) (TMS). oregonstate.edu For various organic molecules, GIAO calculations have provided ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data, aiding in the structural elucidation of complex molecules. researchgate.netorganicchemistrydata.orglibretexts.orglibretexts.org

Non-Linear Optical (NLO) Properties of this compound

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. ru.nl The NLO properties of organic molecules are often related to their extended π-conjugated systems and intramolecular charge transfer characteristics. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-resolved behavior of molecules, providing insights into their conformational flexibility and non-covalent interactions, which are crucial for their biological activity and material properties. Although no dedicated MD simulation studies for this compound have been published, findings from simulations on analogous indole structures, particularly those containing fluorine, shed light on its expected behavior.

Detailed research into the aggregation of indole-based organic dyes using MD simulations has shown that fluorination can significantly influence molecular arrangement and flexibility. For instance, simulations performed with the AMBER program on indole-type dyes revealed that the presence of semi-perfluorinated alkyl chains impacts the diffusion and conformational flexibility of the molecules. nih.gov These findings suggest that the fluorine atom in this compound would likewise play a critical role in its conformational dynamics and its propensity to form aggregates.

The primary interactions governing the conformational landscape of indole derivatives in a condensed phase are hydrogen bonding and π-stacking interactions. The N-H group of the amino moiety and the carbonyl group of the indol-3-one (B1248957) are potent hydrogen bond donors and acceptors, respectively. Furthermore, the indole ring itself can participate in N-H···π and π-π stacking interactions.

Computational studies on various indole analogues have quantified the energies of these interactions, providing a basis for predicting the behavior of this compound. The fluorine substituent at the 6-position is expected to modulate the electronic properties of the aromatic system, thereby influencing the strength of these interactions. The high electronegativity of fluorine can alter the charge distribution across the indole ring, potentially enhancing its ability to engage in favorable intermolecular contacts.

Research on the crystal structures of various indole derivatives highlights the prevalence of specific intermolecular interactions. nih.gov These studies, often supported by Density Functional Theory (DFT) calculations, provide experimentally validated insights into the stable conformations and packing arrangements of indole-containing molecules. The key interactions observed are summarized in the table below.

| Interaction Type | Typical Energy (kJ/mol) |

| Hydrogen Bonds (N-H···O) | -34 |

| N-H···π Interactions | -28 |

| π···π Stacking Interactions | -18 |

| Dipole-Dipole Interactions | -18 |

This table presents typical interaction energies for indole derivatives based on published computational and experimental data. The exact energies for this compound would require specific calculations.

The amino group at the 2-position and the carbonyl group at the 3-position of this compound are expected to be primary sites for hydrogen bonding. The fluorine atom at the 6-position, with its high electronegativity, would influence the electronic landscape of the benzene (B151609) ring portion of the indole core. This, in turn, can affect the strength and geometry of π-π stacking and N-H···π interactions with other molecules. Molecular dynamics simulations would be instrumental in elucidating the dynamic interplay of these forces and in predicting the most stable conformational ensembles in different environments, such as in solution or within a biological binding pocket.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 2 Amino 6 Fluoro 3h Indol 3 One Scaffolds

Rational Design Principles for Indolone-Based Bioactive Compounds

The rational design of bioactive compounds based on the indolone scaffold involves a multi-faceted approach aimed at optimizing interactions with a specific biological target to enhance efficacy and selectivity. nih.govnih.gov This process begins with the identification of the indolone core as a key pharmacophore, a strategy that has been successfully employed in the development of inhibitors for targets like the anti-apoptotic protein Bcl-2. nih.gov

Key design principles include:

Scaffold-Based Design : The indole (B1671886) scaffold serves as a versatile template for developing new drug candidates for various diseases, including cancer. nih.govnih.gov Researchers often start with a known bioactive indolone-containing molecule and systematically modify its structure to improve its pharmacological profile.

Molecular Hybridization : This strategy involves combining the indolone scaffold with other known pharmacophoric moieties to create hybrid molecules with potentially synergistic or novel activities. For example, linking indole rings with linkers like hydrazide-hydrazones has been explored to develop microtubule-targeting agents. nih.gov Similarly, a hybrid strategy of isatin (B1672199) (an indole-2,3-dione) and α,β-unsaturated ketones has been proposed to generate new chemical entities for cancer therapy. researchgate.net

Fragment-Based Design : In this approach, small molecular fragments that bind to the target protein are identified and then grown or linked together within the context of the indolone scaffold to create a more potent lead compound. nih.gov

Structural Optimization : This involves introducing various functional groups and substitution patterns to the core scaffold. The goal is to alter the molecule's electronic properties, lipophilicity, and steric profile to enhance its binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Influence of Fluorine Substitution on Biological Activity and Pharmacological Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their properties. The fluorine atom at the C-6 position of the 2-amino-3H-indol-3-one scaffold is expected to have a significant impact on its biological and pharmacological profile. nih.gov Fluorine's unique properties—small atomic size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can lead to profound changes in a molecule's behavior. nih.gov

Key influences of fluorine substitution include:

Modulation of Electronic Properties : Fluorine is a strongly electron-withdrawing group. Its presence on the benzene (B151609) ring of the indolone scaffold can alter the electron distribution of the entire molecule, potentially influencing its binding interactions with target proteins. nih.gov

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (like the 6-position of the indole ring) can block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.

Increased Binding Affinity : The electronegativity of fluorine can lead to favorable electrostatic or dipole-dipole interactions with amino acid residues in the binding pocket of a target protein, thereby enhancing binding affinity. In some cases, halogen substitution on indole-based compounds has been shown to result in the highest activity. nih.gov

Improved Oral Activity and Potency : In studies on related bicyclic compounds, the introduction of a fluorine atom was shown to significantly increase oral activity and potency compared to the non-fluorinated parent compound. For instance, the fluorinated derivative (+)-7 (MGS0008) showed dramatically improved oral activity in preclinical models compared to its non-fluorinated counterpart, compound 4. nih.gov Similarly, studies on an indole-chalcone compound, FC116, which contains a 6-fluoro-1H-indol-3-yl moiety, demonstrated potent activity against drug-resistant cancer cells. nih.gov

Table 1: Representative Impact of Fluorine Substitution on Biological Activity This table illustrates the principle of how fluorine substitution can affect biological activity, based on findings for related compound classes.

| Compound Feature | Parent Compound (Non-fluorinated) | Fluorinated Analog (e.g., 6-Fluoro) | Observed/Expected Effect | Reference |

|---|---|---|---|---|

| Target Binding | Baseline Affinity | Potentially Increased Affinity | Altered electronic interactions, new dipole interactions. | nih.gov |

| Metabolic Stability | Susceptible to oxidation at the 6-position | Blocked metabolic site | Increased in-vivo half-life. | nih.gov |

| Oral Activity | Lower/Moderate | Potentially Higher | Improved metabolic stability and membrane permeability. | nih.gov |

| Potency | Baseline Potency | Potentially Increased Potency | Enhanced binding and improved pharmacokinetic properties. | nih.govnih.gov |

Role of Amino Group Modification in Modulating Biological Effects

The 2-amino group in 2-amino-6-fluoro-3H-indol-3-one is a critical functional group that can significantly influence the molecule's interaction with biological targets. As a primary amine, it can act as a hydrogen bond donor, a key interaction for anchoring a ligand into the binding site of a protein or enzyme. researchgate.net

Modification of this amino group is a common strategy in medicinal chemistry to fine-tune a compound's properties:

Altering Binding Interactions : The primary amine can be converted into secondary or tertiary amines, amides, or sulfonamides. Each modification changes the group's hydrogen bonding capacity, steric bulk, and basicity, which can either enhance or decrease binding affinity for a specific target. For example, indole-based derivatives incorporating amide and sulphonamide moieties have been designed to enhance inhibitory activity against Bcl-2 proteins. nih.gov

Improving Physicochemical Properties : Modifying the amino group can alter the compound's solubility, lipophilicity, and membrane permeability. For instance, converting a basic amine to a less basic amide can change its ionization state at physiological pH, affecting its absorption and distribution.

Prodrug Strategies : The amino group can be acylated or otherwise modified to create a prodrug, which is inactive until the modifying group is cleaved by enzymes in the body. This can be used to improve oral absorption or target drug delivery to specific tissues.

Table 2: Potential Effects of Modifying the 2-Amino Group

| Modification Type | Modified Functional Group | Potential Impact on Properties |

|---|---|---|

| N-Acylation | Amide | Reduces basicity, introduces hydrogen bond acceptor (carbonyl), may improve membrane permeability. |

| N-Alkylation | Secondary/Tertiary Amine | Increases steric bulk, alters basicity and hydrogen bond donor capacity. |

| N-Sulfonylation | Sulfonamide | Introduces a strongly acidic N-H proton and two hydrogen bond acceptors (sulfonyl oxygens). |

| Conversion to Guanidine | Guanidinium group | Introduces a strongly basic, planar group capable of multiple hydrogen bonds. |

Exploration of Substituent Effects on the Indolone Ring System

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups, or electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN). Placing an EWG on the aromatic ring, such as the existing 6-fluoro group, generally lowers the electron density of the ring system. Conversely, adding an EDG would increase it. These changes can affect the pKa of the indole N-H (if present) and the reactivity of the scaffold, influencing how it interacts with target residues. nih.gov

Steric Effects : The size and shape of substituents (steric bulk) can dictate how the molecule fits into a binding pocket. Bulky substituents can create favorable van der Waals interactions but can also cause steric clashes that prevent optimal binding. The position of the substituent is crucial; for example, a substituent at the 7-position would have a different steric impact than one at the 4- or 5-position.

In studies of related indole derivatives, substitutions with both EDGs and EWGs have been shown to modulate biological activity, underscoring the importance of systematically exploring the substitution pattern to optimize a compound's profile. nih.gov

Pharmacophore Identification and Lead Compound Optimization Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. youtube.com For a molecule like this compound, a hypothetical pharmacophore model would highlight key features essential for its activity.

These features would likely include:

An aromatic ring (the fluorinated benzene part of the indolone).

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the 3-keto group).

A halogen atom feature (the 6-fluoro group).

Once a pharmacophore model is established, it becomes a powerful tool for lead optimization. nih.govyoutube.com This model can be used as a 3D query to search large chemical databases for novel scaffolds that match the key features but have different underlying chemical structures (scaffold hopping). youtube.comyoutube.com

Optimization strategies based on the this compound scaffold could include:

Systematic Modification : Synthesizing a library of analogs where the 2-amino group is modified (as discussed in 5.3) and additional substituents are explored at other positions (4, 5, and 7) on the indolone ring.

Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties but may improve the molecule's ADME profile. For example, the keto group could be replaced with a thioketone or an oxime.

Structure-Based Design : If the 3D structure of the biological target is known, docking studies can be used to visualize how this compound binds. This information can then guide the design of new analogs with improved complementarity to the binding site. researchgate.net

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) are computational tools that are indispensable in modern drug discovery for predicting the biological activity of compounds and understanding the structural requirements for this activity. nih.govmdpi.com

In the context of this compound research, a QSAR study would involve several steps:

Data Set Assembly : A series of indolone analogs would be synthesized and their biological activity (e.g., IC50 or EC50 values) against a specific target would be measured. This forms the training set for the QSAR model. nih.govsemanticscholar.org

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure and properties.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal validation techniques (like leave-one-out cross-validation, q²) and external validation with a separate test set of compounds not used in model generation. A high predictive ability is essential for a reliable QSAR model. nih.govnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further. They analyze the 3D steric and electrostatic fields around the molecules, providing contour maps that visualize regions where modifications would likely increase or decrease activity. This gives direct, visual feedback for designing more potent compounds. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, molecular volume, and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, charge, reactivity. |

| Topological | Wiener Index, Kappa Shape Indices | Molecular size, shape, and degree of branching. |

| Steric / 3D | Surface Area, Volume | Three-dimensional shape and bulk of the molecule. |

| Quantum Chemical | Atomic charges, Bond orders | Detailed electronic structure. |

By combining 3D-QSAR, docking, and pharmacophore modeling, researchers can gain a deep understanding of the structural requirements for potent and selective inhibitors based on the this compound scaffold, guiding the design of new and improved therapeutic candidates. researchgate.net

Biological Activity and Mechanistic Insights Excluding Clinical Data, Dosage, Safety

Antimicrobial Activity of 2-Amino-6-fluoro-3H-indol-3-one Derivatives

The isatin (B1672199) core is a privileged structure in medicinal chemistry, known to be a precursor for numerous pharmacologically active substances with a wide range of biological properties, including antimicrobial effects. mdpi.comresearchgate.netnih.gov The introduction of fluorine and other substituents onto the isatin ring can significantly modulate this activity. mdpi.comnih.gov

Antibacterial Efficacy and Spectrum (in vitro studies)

In vitro studies have demonstrated that derivatives of this compound exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. eurekaselect.com The presence and position of halogen atoms, including fluorine, on the indole (B1671886) ring are critical for the efficacy of these compounds. nih.gov

For instance, certain fluorinated isatin-hydrazone derivatives have shown notable antibacterial effects against various phytopathogens. nih.govbohrium.com Specifically, some of these compounds displayed significant bactericidal activity against pathogens such as Micrococcus luteus, Pseudomonas fluorescens, Pectobacterium carotovorum, Xanthomonas campestris, and Pectobacterium atrosepticum. nih.gov The antibacterial activity of these derivatives is often compared to standard antibiotics like norfloxacin. nih.gov

The strategic placement of fluorine on the isatin scaffold can enhance binding to bacterial targets, improve metabolic stability, and increase selectivity. mdpi.com Studies have shown that isatin derivatives can be effective against various microorganisms, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). eurekaselect.comnih.gov

Table 1: In vitro Antibacterial Activity of Selected Isatin Derivatives

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| Fluorinated isatin-hydrazones | Micrococcus luteus, Pseudomonas fluorescens, Pectobacterium carotovorum | Significant bactericidal effect | nih.gov |

| Aminoguanidyl indole derivatives | Clinical K. pneumoniae isolates | Antibacterial activity (4–16 µg/mL) | nih.gov |

| 5-Nitroisatin derivatives | Staphylococcus aureus, Streptococcus, E. coli | Excellent antimicrobial activities | thesciencein.org |

Antifungal Properties (in vitro studies)

Derivatives of this compound have also been investigated for their antifungal properties. mdpi.comresearchgate.net Similar to their antibacterial action, the antifungal efficacy is influenced by the specific substitutions on the isatin ring.

In one study, a series of fluorine-containing pyridinium (B92312) isatin hydrazones were evaluated for their antifungal activities against phytopathogens. mdpi.comnih.gov Some of these compounds exhibited significant antagonistic effects against fungal pathogens. mdpi.combohrium.com For example, certain derivatives showed notable activity against Aspergillus species, with their effectiveness being comparable to the standard antifungal drug fluconazole. mdpi.com Trifluoromethylated compounds, in particular, have garnered interest for their potential in vitro antifungal activity. nih.gov

Table 2: In vitro Antifungal Activity of Selected Isatin Derivatives

| Compound | Target Fungi | Activity | Reference |

|---|---|---|---|

| Fluorine-containing pyridinium isatin hydrazones | Phytopathogenic fungi | High antagonistic effect | mdpi.combohrium.com |

| Dipeptide 7a | Aspergillus versicolor 12134, A. flavus 10567 | Suppressed growth with effectiveness similar to fluconazole | mdpi.com |

| Trifluoromethylated indole derivatives | Fusarium | Inhibition rate of about 73% at 500 mcg/mL | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

One of the proposed mechanisms for the antimicrobial action of isatin derivatives is the inhibition of bacterial DNA gyrase. actanaturae.ruresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Fluoroquinolones, a major class of antibacterial drugs, act through this mechanism. actanaturae.ru

Studies have shown that certain isatin derivatives can inhibit E. coli DNA gyrase. thesciencein.orgnih.gov Molecular docking studies have further supported this by showing that these compounds can bind to the active site of DNA gyrase B. thesciencein.orgtjpr.org The inhibition of DNA gyrase by these compounds is often ATP-competitive. nih.gov

Another proposed mechanism involves the disruption of the bacterial cell membrane. Some β²,²-amino acid derivatives, which share structural similarities with certain antimicrobial peptides, are thought to disrupt the protective peptidoglycan layer on the exterior of the bacterial membrane. nih.gov

Antineoplastic Activity of 2-Amino-6-fluoro-3H-indol-one Analogs

The isatin scaffold is a well-established pharmacophore in the development of anticancer agents, with several isatin derivatives having progressed to clinical trials. mdpi.comnih.gov The introduction of fluorine into the isatin ring is a strategy often employed to enhance cytotoxic activity against cancer cells. mdpi.comresearchgate.net

Cytotoxic Effects on Cancer Cell Lines (in vitro studies)

A number of in vitro studies have demonstrated the cytotoxic effects of this compound analogs against a variety of human cancer cell lines. mdpi.comnih.govacs.org For instance, fluorinated isatin-hydrazone derivatives have been shown to inhibit the growth of human lung (A549) and liver (HepG2) cancer cell lines. nih.govacs.org

The position of the fluorine atom on the isatin ring can significantly impact the cytotoxic potency. For example, the addition of a fluorine atom at the 6-position of 5-bromoisatin (B120047) was found to increase its inhibitory activity against leukemia cells (K562). mdpi.com Similarly, compounds with ortho-substituted fluorine in a benzyl (B1604629) fragment attached to the isatin core have demonstrated high activity against various tumor cell lines. mdpi.com

The cytotoxic action of these compounds is often associated with the induction of apoptosis in cancer cells. mdpi.comnih.govbohrium.com

Table 3: In vitro Cytotoxic Activity of Selected Fluorinated Isatin Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 8 (4-nitrobenzylidene group) | A549 (Lung) | 42.43 μM | nih.govacs.org |

| Compound 14 (3-hydroxy-4-methoxybenzylidene group) | A549 (Lung) | 115.00 μM | nih.gov |

| Compound 4l (tri-substituted isatin) | K562 (Leukemia) | 1.75 μM | mdpi.com |

| Compound 4l (tri-substituted isatin) | HepG2 (Hepatoma) | 3.20 μM | mdpi.com |

| Compound 4l (tri-substituted isatin) | HT-29 (Colon) | 4.17 μM | mdpi.com |

Molecular Targets and Pathways Involved (e.g., MDM2-p53 interaction, antimitotic action)

The antineoplastic activity of this compound analogs is attributed to their interaction with various molecular targets and pathways that are crucial for cancer cell survival and proliferation.

One of the key mechanisms is the inhibition of the MDM2-p53 interaction. nih.govnih.gov The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by the MDM2 protein. nih.gov By inhibiting the interaction between MDM2 and p53, isatin derivatives can stabilize p53, leading to the activation of p53-mediated apoptosis in cancer cells. nih.govnih.gov

Another important mechanism is the antimitotic action of these compounds. nih.gov Some annulated indole derivatives have been shown to block cell cycle progression in the M-phase, leading to an increase in the mitotic index and the induction of apoptosis. nih.gov This antimitotic effect can be associated with the inhibition of tubulin polymerization. researchgate.net

Furthermore, some fluorinated isatin derivatives have been found to induce apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS) in tumor cells. mdpi.comnih.govbohrium.com Certain oxindole-based derivatives have also been identified as potent and selective dual inhibitors of FLT3 and CDK2 kinases, which are involved in cancer cell proliferation. nih.gov

Anti-Inflammatory and Analgesic Properties

Derivatives of the indole and indolin-2-one core structure have demonstrated notable anti-inflammatory and analgesic activities. Research into 3-substituted-indolin-2-one derivatives has identified compounds with potent anti-inflammatory effects. For instance, studies have shown that certain derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. One particular derivative, 3-(3-hydroxyphenyl)-indolin-2-one, exhibited strong anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com This inhibition is often linked to the modulation of critical signaling pathways like NF-κB, which plays a central role in the inflammatory response. mdpi.com

Similarly, various indole derivatives have been investigated for their analgesic properties. The structural features of the indole nucleus are considered crucial for their interaction with biological targets involved in pain signaling. While direct studies on this compound are limited, the broader class of indole derivatives has shown promise in preclinical models of pain. researchgate.net

| Compound | Assay | Target | Key Findings | Reference |

|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric Oxide Production Inhibition | RAW264.7 macrophages | Showed the highest inhibitory activity among nineteen 3-substituted-indolin-2-one derivatives. | mdpi.com |

| Cytokine Expression | RAW264.7 macrophages | Inhibited the mRNA expression of TNF-α and IL-6. | mdpi.com | |

| Signaling Pathway | RAW264.7 macrophages | Significantly inhibited LPS-induced Akt, MAPK, and NF-κB signaling pathways. | mdpi.com |

Anticonvulsant Applications

The central nervous system is a key target for many indole-containing compounds. The pharmacological properties of indole derivatives include potential anticonvulsant activities. researchgate.net While specific research on this compound in this area is not extensively documented, studies on structurally related compounds provide valuable insights. For example, the modification of related pharmacophores, such as 3-hydroxy-3-ethyl-3-phenylpropionamide, with halogen atoms like fluorine has been shown to enhance anticonvulsant potency. nih.gov

In preclinical models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests, halogenated derivatives have demonstrated increased efficacy compared to their non-halogenated precursors. nih.gov Docking studies of these compounds suggest potential interactions with key targets in the brain, including GABA-A receptors and sodium channels, which are critical for regulating neuronal excitability. nih.gov The presence of a fluorine atom in this compound suggests that it may share a similar potential for anticonvulsant activity.

| Compound | Seizure Model | ED₅₀ (mg/kg) | Key Findings | Reference |

|---|---|---|---|---|

| 3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) | MES | 129.6 | Baseline anticonvulsant activity. | nih.gov |

| Para-fluoro-HEPP (F-HEPP) | MES | 87.1 | Increased potency compared to HEPP. | nih.gov |

| Para-chloro-HEPP (Cl-HEPP) | MES | 62.0 | Highest potency among the tested compounds. | nih.gov |

| HEPP | PTZ | 66.4 | - | nih.gov |

| F-HEPP | PTZ | 43.5 | - | nih.gov |

Antiviral Activities (e.g., Anti-HIV)

The indole scaffold is a key component in several antiviral agents. Various 3-substituted indole derivatives have been reported to possess anti-HIV activities. researchgate.netchemijournal.com While direct anti-HIV testing of this compound is not widely published, related compounds have shown promise. For instance, certain indole derivatives have been synthesized and evaluated for their ability to inhibit viral replication. researchgate.net

Furthermore, research on other viruses, such as the influenza virus, has shown that derivatives of 2-oxo-3H-indol-3-ylidene can exhibit antiviral properties. nih.gov Although a 5-fluoro derivative in one study was found to be ineffective, other halogenated (chloro and bromo) derivatives of the same series showed significant antiviral potency against various influenza A strains (H1N1, H3N2, H5N1) and influenza B virus. nih.gov These findings suggest that the biological activity of halogenated indoles can be highly dependent on the specific halogen and its position on the indole ring.

Enzyme Inhibition and Protein-Protein Interaction Modulation

The ability of small molecules to inhibit enzymes or modulate protein-protein interactions (PPIs) is a cornerstone of modern drug discovery. The indole nucleus is a versatile scaffold for designing such modulators. nih.govnih.gov Organoselenium compounds, which can be incorporated into heterocyclic structures like indoles, are known to act as inhibitors of specific enzymes and proteins. acs.org While not containing selenium, the electrophilic nature of the carbonyl group and the nucleophilic amino group in this compound suggest potential for covalent or non-covalent interactions with enzyme active sites.

Protein-protein interactions are crucial for cellular signaling, and their dysregulation is implicated in many diseases. nih.govnih.gov Small molecules that can either inhibit or stabilize these interactions are of great therapeutic interest. The development of modulators for PPIs is an emerging area of research with significant potential. Although specific studies on this compound as a PPI modulator are not yet available, the inherent structural features of the indole core make it a plausible candidate for such activity.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of 2-Amino-6-fluoro-3H-indol-3-one and its derivatives is a key area for future research. While classical methods for indole (B1671886) synthesis exist, the development of more efficient and versatile methodologies is crucial for generating a diverse library of analogues for structure-activity relationship (SAR) studies.

One promising avenue is the use of visible-light-promoted reactions. A recent study demonstrated the tandem selenylative radical cyclization of 2-vinyl-N-aryl imines to form 3H-indoles under visible light. acs.org This method, which involves key steps like selenyl radical addition and 5-endo-trig cyclization, could potentially be adapted for the synthesis of this compound derivatives. acs.org Another innovative approach involves the dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans to yield benzofuro[3,2-b]indol-3-one derivatives, a reaction that proceeds with high diastereoselectivity. nih.gov Exploring similar cycloaddition strategies with appropriately substituted precursors could provide a direct route to the this compound core.

Furthermore, post-functionalization of the indole ring system offers a powerful tool for diversification. A novel, low-cost method for the preparation of free 3-aminoindoles via the reaction of indoles with nitrostyrene (B7858105) followed by transformation with hydrazine (B178648) hydrate (B1144303) has been reported. nih.gov Adapting such methods to a 6-fluoroindole (B127801) starting material could provide a straightforward entry to the target compound and its analogues.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Visible-Light-Promoted Selenylative Radical Cyclization | Utilizes visible light and a photosensitizer; proceeds via radical intermediates. acs.org | Could be adapted for the cyclization of fluorinated vinyl-N-aryl imine precursors. acs.org |

| Dearomative (3 + 2) Cycloaddition | High diastereoselectivity; mild reaction conditions. nih.gov | Potential for constructing the indol-3-one (B1248957) core with control over stereochemistry. nih.gov |

| Post-Functionalization of Indoles | Allows for late-stage diversification; can introduce the amino group directly. nih.gov | A direct route to introduce the 2-amino group onto a pre-existing 6-fluoro-3H-indol-3-one scaffold. nih.gov |

Advanced Computational Modeling for Predictive Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational approaches can be employed to predict its binding affinity to various biological targets, as well as to guide the design of derivatives with improved potency and selectivity.

Molecular docking studies, for instance, can be used to simulate the interaction of this compound and its analogues with the active sites of target proteins. This can help in identifying key interactions and suggest modifications to the molecular structure that could enhance binding. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. By correlating the structural features of a series of this compound derivatives with their biological activity, a predictive QSAR model can be developed. This model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Exploration of New Biological Targets and Therapeutic Areas

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of a fluorine atom in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for exploring new biological targets and therapeutic areas.

Given that fluorinated amino acids have been investigated for their role in controlling blood pressure, allergies, and tumor growth, it is plausible that this compound could exhibit interesting activities in these areas. psu.edu For example, fluorinated analogues of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have shown potent and selective agonist activity at group II metabotropic glutamate (B1630785) receptors (mGluRs), suggesting that this compound could be explored for its potential as a modulator of neurotransmitter receptors. nih.gov

The 2-aminothiazole (B372263) sulfonamide derivatives have been investigated for their antioxidant properties, and it is conceivable that the 2-aminoindole scaffold of the title compound could also confer antioxidant activity. excli.de Additionally, indole-containing compounds have been reported to possess antibacterial activity, suggesting that this compound and its derivatives could be evaluated as potential antimicrobial agents. mdpi.com

Integration of High-Throughput Screening with Computational Approaches

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. By integrating HTS with computational approaches, the efficiency of the drug discovery process can be significantly enhanced.

A virtual high-throughput screening (vHTS) campaign could be initiated to screen large virtual libraries of this compound derivatives against a panel of biological targets. The top-scoring hits from the vHTS could then be synthesized and subjected to experimental validation using in vitro HTS assays. This integrated approach allows for a more focused and cost-effective screening effort.

Furthermore, the data generated from HTS can be used to refine and validate computational models. For example, the activity data from an HTS campaign can be used to build a robust QSAR model, which can then be used to guide the next round of library design and synthesis. This iterative cycle of computational design, synthesis, and HTS can accelerate the identification of lead compounds.

Investigation of Multi-Targeting Strategies for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for such diseases. sigmaaldrich.com The unique structural features of this compound make it an attractive scaffold for the design of MTDLs.

For example, in the context of Alzheimer's disease, a multi-targeting approach could involve designing a molecule that inhibits both cholinesterase and beta-secretase 1 (BACE1), two key enzymes in the pathogenesis of the disease. By modifying the structure of this compound, it may be possible to incorporate pharmacophoric features that allow it to bind to both targets.

Computational methods can play a crucial role in the design of such MTDLs. By using a combination of ligand-based and structure-based drug design approaches, it is possible to identify key structural modifications that would enable dual-target activity. The development of MTDLs based on the this compound scaffold represents a challenging but potentially highly rewarding area of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.